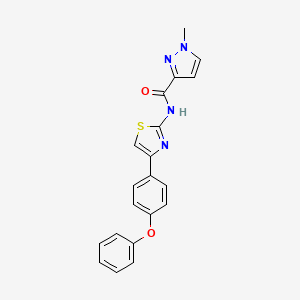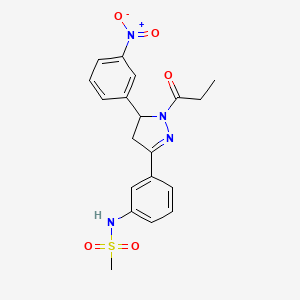![molecular formula C10H8N2O3 B2905280 7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one CAS No. 83414-08-8](/img/structure/B2905280.png)
7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is a compound belonging to the spiropyran family, known for its photochromic properties. These compounds can switch between two isomeric forms under the influence of light, making them valuable in various applications such as smart materials, molecular electronics, and sensors .
Métodos De Preparación
The synthesis of 7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Indoline Formation: The indoline moiety is synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes or ketones.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which is achieved by reacting the cyclopropane and indoline intermediates under specific conditions.
Análisis De Reacciones Químicas
7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one undergoes various chemical reactions, including:
Photoisomerization: This compound can switch between its spirocyclic and merocyanine forms under UV or visible light.
Thermal Reactions: The isomerization can also be reversed by heating, which converts the merocyanine form back to the spirocyclic form.
Substitution Reactions: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include UV light sources for photoisomerization and heating elements for thermal reactions. The major products formed are the isomeric forms of the compound, namely the spirocyclic and merocyanine forms.
Aplicaciones Científicas De Investigación
7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one involves its ability to undergo photoisomerization. When exposed to UV light, the compound switches from its spirocyclic form to the merocyanine form. This process involves the breaking and forming of bonds within the molecule, leading to a change in its electronic structure and properties . The reverse process can be induced by heating or exposure to visible light .
Comparación Con Compuestos Similares
7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is unique due to its specific structural features and photochromic properties. Similar compounds include:
Spiropyrans: These compounds also exhibit photochromic behavior and can switch between spirocyclic and merocyanine forms.
Indolinooxazolidines: These compounds are known for their photo-, electro-, and acidochromic properties.
Azobenzenes: While not structurally similar, azobenzenes also undergo reversible photoisomerization and are used in similar applications.
The uniqueness of 7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one lies in its specific combination of a cyclopropane ring and an indoline moiety, which imparts distinct photochromic properties and reactivity.
Propiedades
IUPAC Name |
7-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-10(4-5-10)6-2-1-3-7(12(14)15)8(6)11-9/h1-3H,4-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNHPFQNNJDKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C(=CC=C3)[N+](=O)[O-])NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
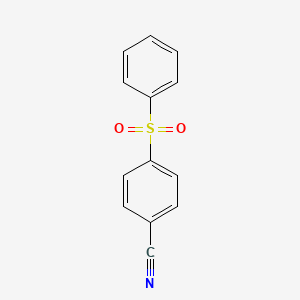
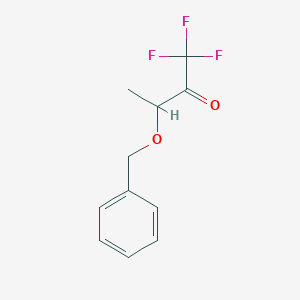
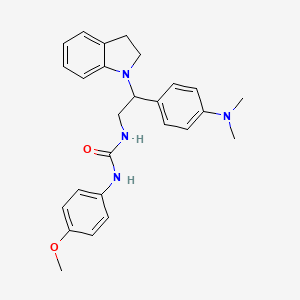
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2905203.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2905204.png)

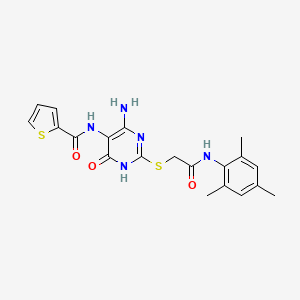
![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2905209.png)
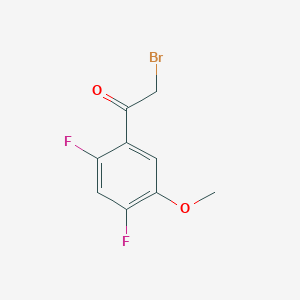
![N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2905213.png)
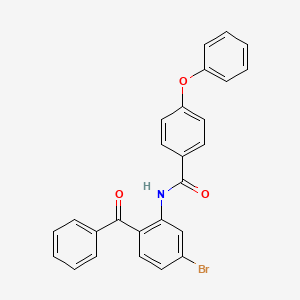
![5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2905215.png)
